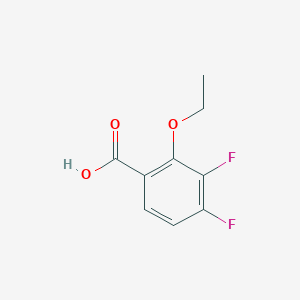

2-Ethoxy-3,4-difluorobenzoic acid

Description

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

2-Ethoxy-3,4-difluorobenzoic acid can be readily converted to its corresponding esters through several standard esterification methods. The most common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. This Fischer esterification is a reversible process, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed.

Alternatively, for more sensitive alcohols or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl halide or anhydride, which then reacts with the alcohol. Another mild and efficient method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the condensation between the carboxylic acid and the alcohol.

While specific examples for the esterification of this compound are not extensively documented in publicly available literature, the principles of esterification are well-established. By analogy to similar fluorinated benzoic acids, it is expected to react readily with various alcohols to form the corresponding esters. For instance, the formation of methyl and ethyl esters of other difluorobenzoic acids is a common transformation.

Table 1: Plausible Ester Derivatives of this compound

| Alcohol Reactant | Ester Product Name | Plausible Synthesis Method |

| Methanol | Methyl 2-ethoxy-3,4-difluorobenzoate | Fischer Esterification |

| Ethanol | Ethyl 2-ethoxy-3,4-difluorobenzoate | Fischer Esterification |

| Isopropanol | Isopropyl 2-ethoxy-3,4-difluorobenzoate | DCC/DMAP coupling |

The synthesis of amides from this compound is another crucial transformation, yielding compounds with potential biological activity. Similar to esterification, direct amidation can be achieved by heating the carboxylic acid with an amine. However, this method often requires high temperatures and may not be suitable for all substrates.

A more common and efficient approach is to first activate the carboxylic acid. This can be done by converting it to the corresponding acid chloride (as discussed in the next section) or by using peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are frequently employed in conjunction with a carbodiimide (B86325) like DCC or EDC to facilitate the formation of the amide bond under mild conditions. These methods are widely used in peptide synthesis and are applicable to a broad range of amines.

For example, the reaction of 3-amino-4-nitrobenzoic acid with an activated amino acid has been shown to proceed selectively at the amino group, highlighting the feasibility of forming amide bonds in substituted benzoic acids nih.gov. By analogy, this compound is expected to react with various primary and secondary amines to produce a diverse library of amide derivatives.

Table 2: Plausible Amide Derivatives of this compound

| Amine Reactant | Amide Product Name | Plausible Synthesis Method |

| Ammonia | 2-Ethoxy-3,4-difluorobenzamide | Acid chloride route |

| Methylamine | N-Methyl-2-ethoxy-3,4-difluorobenzamide | HATU/DIPEA coupling |

| Aniline | N-Phenyl-2-ethoxy-3,4-difluorobenzamide | EDC/HOBt coupling |

The conversion of this compound to its acid chloride, 2-ethoxy-3,4-difluorobenzoyl chloride, is a key step in the synthesis of many of its derivatives, as the acid chloride is significantly more reactive than the parent carboxylic acid. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions are generally high-yielding and produce volatile byproducts that are easily removed.

While a specific patent for the synthesis of 2-ethoxy-3,4-difluorobenzoyl chloride was not identified, the preparation of analogous compounds like 3-chloro-2,4-difluoro-benzoyl chloride is documented nih.gov. In a patented process, 2,4-dichlorobenzoyl chloride is synthesized by reacting 2,4-dichlorotoluene (B165549) with chlorine, followed by hydrolysis google.com. A similar strategy, starting from a suitable toluene (B28343) derivative, could potentially be adapted. More commonly, the direct chlorination of the benzoic acid is employed.

Once formed, 2-ethoxy-3,4-difluorobenzoyl chloride can react with a wide array of nucleophiles to yield esters, amides, and other acyl derivatives with high efficiency. For example, its reaction with an alcohol would readily produce the corresponding ester, and its reaction with an amine would yield the corresponding amide.

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The ethoxy group (-OEt) is a strong activating group and is ortho-, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. The fluorine atoms are deactivating yet ortho-, para-directing.

The interplay of these effects suggests that the most likely position for electrophilic attack would be the C5 position, which is ortho to the strongly activating ethoxy group and meta to the deactivating carboxylic acid group. The C6 position is sterically hindered by the adjacent carboxylic acid group.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group at the C5 position masterorganicchemistry.com.

Nucleophilic Substitution at Fluoro-Substituted Positions

The fluorine atoms on the benzene (B151609) ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SₙAr) under standard conditions. However, the presence of the electron-withdrawing carboxylic acid group, particularly when deprotonated, can activate the ring towards nucleophilic attack.

In SₙAr reactions, the rate of reaction is influenced by the electron-withdrawing nature of the substituents and the position of the leaving group relative to these substituents. In this molecule, the fluorine at the C4 position is para to the carboxylic acid group, which could facilitate nucleophilic attack at this position. The fluorine at the C3 position is meta and would be less activated.

For example, studies on the nucleophilic aromatic substitution of difluorobenzene derivatives with amines like morpholine (B109124) have shown that the regioselectivity of the reaction can be controlled by the reaction conditions sigmaaldrich.com. It is plausible that under forcing conditions (high temperature, strong nucleophile, and a suitable solvent), one of the fluorine atoms in this compound could be displaced by a nucleophile.

Coupling Reactions for Complex Molecule Synthesis

The halogenated aromatic ring of this compound and its derivatives makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

One of the most widely used coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base libretexts.orgnih.gov. Derivatives of this compound, such as the corresponding aryl bromide or iodide (which could be prepared via Sandmeyer reaction from an amino precursor), would be expected to participate in Suzuki-Miyaura coupling reactions with a variety of boronic acids or esters to form biaryl compounds claremont.edunih.gov.

Other important coupling reactions, such as the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), and Buchwald-Hartwig amination (coupling with an amine), could also be employed with appropriately functionalized derivatives of this compound to generate a diverse range of complex molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

2-ethoxy-3,4-difluorobenzoic acid |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

XKIHRBXLXDEAIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 3,4 Difluorobenzoic Acid and Analogues

Established Synthetic Routes and Reaction Pathways

The construction of the 2-Ethoxy-3,4-difluorobenzoic acid molecule can be approached through several well-established synthetic strategies. These methods include building the carbon skeleton and introducing the key functional groups—ethoxy, difluoro, and carboxylic acid—in a controlled manner.

A cornerstone in the synthesis of aryl carboxylic acids is the carboxylation of an organometallic intermediate. This is typically achieved through a halogen-metal exchange reaction. wikipedia.org This process involves the reaction of an aryl halide with an organometallic reagent, most commonly an organolithium compound like n-butyllithium or t-butyllithium, to replace the halogen atom with a metal. ethz.ch The resulting aryllithium or arylmagnesium species is a potent nucleophile that can react with an electrophile like carbon dioxide (in the form of dry ice or CO₂ gas) to form a carboxylate salt. Subsequent acidic workup protonates the salt to yield the desired benzoic acid. mdpi.com

For the synthesis of this compound, a plausible route would start with a halogenated precursor, such as 1-bromo-2-ethoxy-3,4-difluorobenzene. The reaction sequence is as follows:

Halogen-Metal Exchange: The bromo-substituted precursor is treated with an alkyllithium reagent (e.g., n-BuLi) at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). The lithium atom exchanges with the bromine atom, forming a highly reactive aryllithium intermediate. The rate of exchange typically follows the trend I > Br > Cl, while aryl fluorides are generally unreactive. wikipedia.orgprinceton.edu

Carboxylation: The aryllithium species is then quenched with solid carbon dioxide (dry ice).

Protonation: The resulting lithium carboxylate is treated with an aqueous acid (e.g., HCl) to afford the final product, this compound.

This method's primary advantage is its high efficiency and regioselectivity, as the carboxyl group is introduced precisely at the position of the original halogen atom. The Parham cyclization is a related reaction where an intramolecular nucleophilic attack follows the halogen-metal exchange, which is useful for forming heterocyclic structures. wikipedia.org

| Reagent Type | Example Reagent | Typical Conditions | Key Feature |

| Organolithium | n-Butyllithium (n-BuLi) | Low temperature (-78 °C), inert atmosphere | Fast exchange rates, especially for Br and I. princeton.edu |

| Grignard Reagent | Isopropylmagnesium chloride (i-PrMgCl) | 0 °C to room temperature | Forms more stable organomagnesium species. ethz.ch |

| Carboxylating Agent | Carbon Dioxide (CO₂) | Solid (dry ice) or gaseous | Readily available and efficient C1 electrophile. mdpi.com |

The oxidation of an alkyl group attached to an aromatic ring is a fundamental and direct method for synthesizing benzoic acids. imperial.ac.uk For this compound, this would involve the oxidation of a precursor like 2-ethoxy-3,4-difluorotoluene. Regardless of the length of the alkyl chain, it is oxidized down to a carboxylic acid. imperial.ac.uk

Several oxidizing agents can be employed for this transformation:

Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) in alkaline conditions or chromic acid (CrO₃/H₂SO₄) are effective but can suffer from harsh reaction conditions and the production of hazardous waste. imperial.ac.ukgoogle.comalfa-chemistry.com

Catalytic Oxidation: A more environmentally friendly and industrially viable approach involves the use of molecular oxygen or air as the oxidant, in conjunction with a metal catalyst. google.comscispace.com Systems based on cobalt and manganese salts are commonly used to catalyze the liquid-phase air oxidation of substituted toluenes. google.comalfa-chemistry.com Hydrogen peroxide can also be used as an oxidant, sometimes with a manganese dioxide catalyst, to improve reaction efficiency. google.com

The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid side reactions or degradation of the starting material, especially with the presence of sensitive fluoro- and ethoxy- groups. mdpi.com

| Oxidation Method | Oxidizing Agent(s) | Typical Conditions | Advantages/Disadvantages |

| Permanganate Oxidation | KMnO₄, NaOH | Aqueous, heat | High yield, but stoichiometric, produces MnO₂ waste. alfa-chemistry.com |

| Liquid Phase Air Oxidation | O₂, Co/Mn salts | 110-160 °C, 1-1.5 MPa | Cost-effective, uses air as oxidant, lower energy consumption. google.com |

| Hydrogen Peroxide Oxidation | H₂O₂, MnO₂ | 60-70 °C | Environmentally friendly, efficient. google.com |

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for functionalizing electron-poor aromatic rings. masterorganicchemistry.com Aryl fluorides are particularly well-suited for SNAr because the highly electronegative fluorine atoms activate the ring towards nucleophilic attack. core.ac.uk The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uklibretexts.org

This strategy can be used to introduce the ethoxy group onto a polyfluorinated benzene (B151609) ring. For instance, reacting a trifluorinated precursor with sodium ethoxide would lead to the displacement of one of the fluorine atoms. The regioselectivity of the substitution is a key consideration; activating groups (like nitro or other fluorine atoms) direct the incoming nucleophile to the ortho or para positions. masterorganicchemistry.comlibretexts.org In many fluorinated systems, substitution often occurs para to an existing substituent. core.ac.uk

Recent advancements have expanded the scope of SNAr to include electron-neutral and even electron-rich fluoroarenes through methods like organic photoredox catalysis or the use of organic superbases, which can activate both the fluoroarene and the nucleophile. acs.orgnih.gov

| SNAr Approach | Key Reagents/Catalysts | Substrate Scope | Mechanism |

| Classical SNAr | Strong nucleophile (e.g., NaOEt), polar aprotic solvent (e.g., DMSO) | Electron-deficient fluoroarenes | Addition-elimination via Meisenheimer complex. libretexts.org |

| Superbase Catalyzed | t-Bu-P4 | Electron-rich and -neutral fluoroarenes | Concerted SNAr mechanism. acs.org |

| Photoredox Catalyzed | Acridinium salts | Electron-rich and -neutral fluoroarenes | Cation radical-accelerated substitution. nih.gov |

The target benzoic acid can also be prepared from other precursors through functional group interconversion (FGI). solubilityofthings.com A common and reliable method is the hydrolysis of a nitrile group (–C≡N). organic-chemistry.org The synthesis would proceed by first preparing 2-ethoxy-3,4-difluorobenzonitrile, which can then be converted to the carboxylic acid.

The hydrolysis of the nitrile can be performed under either acidic or basic conditions:

Basic Hydrolysis: Heating the nitrile with an aqueous base, such as sodium hydroxide, produces a carboxylate salt, which is then acidified to yield the carboxylic acid. This method was used to produce 2,6-difluorobenzoic acid from its corresponding nitrile in high yield. chemicalbook.com

Acidic Hydrolysis: Refluxing the nitrile with a strong acid, like sulfuric or hydrochloric acid, directly produces the carboxylic acid.

This approach is advantageous if the nitrile precursor is more readily accessible than the corresponding toluene (B28343) or halogenated derivatives. The conversion of a nitrile to a carboxylic acid is typically a high-yielding reaction. researchgate.net

Regioselective Functionalization and Fluorination Techniques

Achieving the specific 2-ethoxy-3,4-difluoro substitution pattern is a challenge of regioselectivity. The directing effects of the substituents on the aromatic ring govern the outcome of subsequent functionalization steps.

In electrophilic substitution reactions, the ethoxy group is a strong activating, ortho, para-director, while fluorine is a deactivating, ortho, para-director. In nucleophilic aromatic substitution (SNAr), fluorine atoms strongly activate the ring for substitution, particularly at positions ortho and para to themselves. core.ac.uk

A synthetic strategy must carefully consider the order of reactions to exploit these directing effects. For example, in the SNAr synthesis starting from a tetrafluorinated precursor like 1,2,3,4-tetrafluorobenzene, the initial ethoxylation would be directed by the existing fluorine atoms. Subsequent steps, such as the introduction of the carboxyl group (or a precursor), would be influenced by both the ethoxy group and the remaining fluorines. Research on the functionalization of tetrafluorinated BOPYPY dyes has shown that nucleophilic substitution can be highly regioselective, with one fluorine atom being consistently replaced over others. nih.gov

Catalytic Approaches in the Synthesis of Ethoxy-Difluorobenzoic Acids

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, reduce waste, and enable new transformations. Several steps in the synthesis of ethoxy-difluorobenzoic acids can be achieved using catalysts. core.ac.uk

Catalytic Oxidation: As mentioned in section 2.1.2, the oxidation of a toluene precursor can be efficiently catalyzed by transition metal salts (e.g., cobalt or manganese) using oxygen as the terminal oxidant. google.comgoogle.com This avoids the use of stoichiometric and often hazardous traditional oxidizing agents.

Catalytic SNAr: The scope of SNAr reactions has been broadened by catalysis. Organic superbases can catalyze the concerted SNAr reaction on even electron-rich fluoroarenes, while photoredox catalysis enables the defluorination of unactivated fluoroarenes under mild conditions. acs.orgnih.gov These methods could be applied to introduce the ethoxy group onto a difluorinated ring.

Catalytic Carboxylation: While carboxylation via halogen-metal exchange is common, alternative catalytic methods exist. For example, palladium-catalyzed carbonylation reactions can convert aryl halides into carboxylic acids or their derivatives, although this often requires high temperatures and pressures. researchgate.net More recently, electrochemical methods using CO₂ for carboxylation are being explored as a green alternative. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a key intermediate in various industrial applications, is increasingly being scrutinized through the lens of green chemistry. The traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Modern approaches, however, aim to mitigate these environmental impacts by adhering to the core tenets of green chemistry.

A plausible and common method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) derivative, in this case, 2-hydroxy-3,4-difluorobenzoic acid, with an ethylating agent. The application of green chemistry principles to this synthesis is crucial for its long-term viability and environmental sustainability.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgyoutube.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. acs.org However, many traditional organic reactions, including some variations of the Williamson ether synthesis, exhibit poor atom economy due to the formation of stoichiometric byproducts. acs.org

For the synthesis of this compound via the Williamson ether synthesis, the choice of base and ethylating agent significantly impacts the atom economy. For instance, using a base like sodium hydride (NaH) to deprotonate the phenolic hydroxyl group results in the formation of sodium salts and hydrogen gas as byproducts, which are not incorporated into the final product, thus lowering the atom economy. masterorganicchemistry.com

Continuous-flow processes offer a promising avenue for improving process efficiency and atom economy. newdrugapprovals.orgresearchgate.net These systems allow for precise control over reaction parameters, enhanced heat and mass transfer, and the use of heterogeneous catalysts, which can lead to higher conversions, yields, and a reduction in waste. newdrugapprovals.orgresearchgate.net

To illustrate the concept of atom economy, consider a hypothetical synthesis of this compound. The following table provides a simplified atom economy calculation for a typical Williamson ether synthesis reaction.

| Reactant | Molecular Formula | Molecular Weight (g/mol) | Atoms in Product | Wasted Atoms |

|---|---|---|---|---|

| 2-hydroxy-3,4-difluorobenzoic acid | C₇H₄F₂O₃ | 174.10 | C₇H₃F₂O₃ | H |

| Ethyl Bromide | C₂H₅Br | 108.97 | C₂H₅ | Br |

| Sodium Hydride | NaH | 24.00 | - | Na, H |

| Total Reactant Mass: | 307.07 g/mol | |||

| Desired Product (this compound) Mass: | 202.15 g/mol | |||

| Atom Economy (%): | 65.83% |

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and are a major source of waste. phasetransfer.com Traditional Williamson ether synthesis can utilize the parent alcohol of the alkoxide as the solvent. masterorganicchemistry.com However, greener alternatives are actively being sought. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are effective but pose environmental and health concerns. francis-press.com

The development of solvent-free reaction conditions represents a significant advancement in waste minimization. researchgate.net For the etherification of phenols, reactions can be performed efficiently in the presence of a solid base like potassium carbonate (K₂CO₃) without a solvent, leading to high purity products and excellent yields. researchgate.net Another strategy is the use of greener solvents such as supercritical carbon dioxide (scCO₂), which can be used as a reaction medium for etherification, offering advantages like reduced toxicity and easy separation. acs.org

Waste minimization in the synthesis of this compound also involves considering the entire lifecycle of the chemical process. phasetransfer.com This includes the recovery and reuse of solvents and catalysts, as well as minimizing the generation of byproducts through optimized reaction conditions. For example, in the synthesis of 2,4-difluorobenzoic acid, using hydrogen peroxide as an oxidant with a manganese dioxide catalyst can improve efficiency and reduce waste compared to traditional methods. google.com

Catalysis is a cornerstone of green chemistry, as catalysts can significantly enhance reaction rates and selectivity, often under milder conditions, leading to reduced energy consumption and waste. phasetransfer.com In the context of synthesizing this compound, catalytic approaches can offer substantial benefits over stoichiometric methods.

Phase-transfer catalysis (PTC) is a particularly valuable technique for etherification reactions. google.comphasetransfercatalysis.com It facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the deprotonated phenol and an organic phase with the ethylating agent). youtube.comyoutube.com This method can eliminate the need for anhydrous conditions and strong, hazardous bases, often allowing the use of inexpensive and environmentally benign bases like sodium hydroxide. phasetransfer.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can lead to higher yields, increased selectivity, and a reduction in byproducts. youtube.comgoogle.com

The following table summarizes the green chemistry principles and their application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Atom Economy | - Selection of high-yielding reaction pathways like Williamson ether synthesis with optimal reagents.

| - Maximizes the incorporation of reactant atoms into the final product.

|

| Solvent Selection & Waste Minimization | - Use of greener solvents like supercritical CO₂ or solvent-free conditions. acs.orgresearchgate.net | - Reduces environmental impact and health hazards associated with volatile organic compounds (VOCs).

|

| Catalytic Systems | - Employing phase-transfer catalysts for efficient etherification. google.comphasetransfercatalysis.com | - Increases reaction rates and selectivity.

|

Chemical Reactivity and Derivatization of 2 Ethoxy 3,4 Difluorobenzoic Acid

Coupling Reactions for Complex Molecule Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org While specific examples detailing the direct use of 2-Ethoxy-3,4-difluorobenzoic acid in these reactions are not extensively documented in readily available literature, the principles of established palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira can be applied to predict its reactivity. libretexts.orgyoutube.com The presence of the carboxylic acid and fluorine atoms can influence the reaction conditions required.

Generally, the carbon-halogen bond is the reactive site for oxidative addition to the palladium(0) catalyst. libretexts.org However, the carboxylic acid group can be converted into other functional groups, such as halides or triflates, to facilitate these coupling reactions. The electronic effects of the ethoxy and difluoro substituents will also play a role in the reactivity of the aromatic ring.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

| Reaction Type | Coupling Partner | Potential Product Type | Catalyst/Ligand System (Illustrative) |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Biaryl or Aryl-alkene | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck Coupling | Alkene | Arylated Alkene | Pd(OAc)₂, P(o-tolyl)₃ |

| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | Amines | N-Aryl Amines | Pd₂(dba)₃, BrettPhos, RuPhos rsc.org |

This table is illustrative and based on general principles of palladium catalysis. Specific reaction conditions would require experimental optimization.

Other Metal-Mediated Transformations

Beyond palladium, other metals can be utilized to mediate transformations involving derivatives of this compound. For instance, copper-catalyzed reactions are known for the formation of carbon-oxygen and carbon-nitrogen bonds. youtube.com The synthesis of various halogenated benzoic acid derivatives often involves metal-catalyzed steps, such as reductions catalyzed by palladium on carbon (Pd/C) or diazotization-chlorination reactions using copper chloride (CuCl). researchgate.netresearchgate.net These established methods suggest that this compound can be chemically modified using a variety of metal-mediated processes to introduce new functional groups or to build more complex molecular architectures.

Synthesis of Heterocyclic Systems Incorporating the 2-Ethoxy-3,4-difluorobenzoyl Moiety

The 2-ethoxy-3,4-difluorobenzoyl group can be incorporated into a wide array of heterocyclic structures, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. kit.eduresearcher.life The synthesis of these systems often starts with the activation of the carboxylic acid, for example, by converting it to an acid chloride or an ester, which can then react with appropriate difunctional nucleophiles to form the heterocyclic ring.

Hydrazide-Hydrazone Derivatives

A common strategy for building nitrogen-containing heterocycles is through the formation of hydrazide-hydrazone derivatives. researchgate.netsemanticscholar.org The synthesis typically begins with the reaction of the benzoic acid (or its ester) with hydrazine (B178648) hydrate (B1144303) to form the corresponding benzohydrazide. This hydrazide can then be condensed with various aldehydes or ketones to yield hydrazide-hydrazones. nih.govnih.gov These hydrazone derivatives are versatile intermediates and can be cyclized to form various heterocycles like pyrazoles, triazoles, and pyridazines. semanticscholar.orgnih.gov

For example, the reaction of a hydrazide with a β-ketoester can lead to the formation of pyrazolone (B3327878) rings. mdpi.com Similarly, reactions with dicarbonyl compounds or their equivalents can provide access to six-membered heterocyclic systems. semanticscholar.org

Table 2: Illustrative Synthesis of Hydrazide-Hydrazone Derivatives and Potential Heterocyclic Products

| Reactant 1 | Reactant 2 | Intermediate | Potential Heterocyclic Product |

| 2-Ethoxy-3,4-difluorobenzohydrazide | Aromatic Aldehyde | Hydrazide-hydrazone | 1,3,4-Oxadiazole (via oxidative cyclization) |

| 2-Ethoxy-3,4-difluorobenzohydrazide | β-Diketone | Hydrazide-hydrazone | Pyrazole |

| 2-Ethoxy-3,4-difluorobenzohydrazide | Isothiocyanate | Thiosemicarbazide | 1,2,4-Triazole-3-thione |

| 2-Ethoxy-3,4-difluorobenzohydrazide | α-Halo Ketone | 1,3,4-Oxadiazine |

This table presents potential synthetic routes based on established methodologies for hydrazide-hydrazone chemistry.

Other Nitrogen- and Oxygen-Containing Heterocycles

The 2-ethoxy-3,4-difluorobenzoyl moiety can also be incorporated into other important heterocyclic systems. For instance, reaction of the corresponding acid chloride with ortho-substituted anilines (e.g., o-phenylenediamine, o-aminophenol, o-aminothiophenol) can lead to the formation of benzimidazoles, benzoxazoles, and benzothiazoles, respectively. These classes of compounds are known for their wide range of biological activities.

Furthermore, the synthesis of oxygen-containing heterocycles is also feasible. For example, the reaction of the acid with a suitably substituted phenol (B47542) could lead to the formation of a depside, and subsequent intramolecular cyclization reactions could potentially yield xanthone (B1684191) or chromone (B188151) derivatives, although this would require multi-step synthetic sequences. researcher.life The intramolecular nucleophilic aromatic substitution (SNAr) of derivatives of this compound could also be a viable route to oxygen-containing heterocycles. researcher.life

The synthesis of various nitrogen-containing heterocycles such as quinoxalines, indoles, and indazoles often involves the use of functionalized aromatic precursors. kit.edu The 2-ethoxy-3,4-difluorobenzoyl unit could be a key component in the synthesis of novel derivatives of these important heterocyclic families.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the local electronic environment of specific nuclei within a molecule. For 2-Ethoxy-3,4-difluorobenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons. The ethoxy group would present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a characteristic pattern of an ethyl group. The chemical shifts of these protons would be influenced by the electronegative oxygen atom. The aromatic region would display complex splitting patterns due to the coupling between the two aromatic protons and their interactions with the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. The aromatic carbons would show a range of chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating ethoxy group. The carbons directly bonded to fluorine would exhibit characteristic splitting due to carbon-fluorine coupling. The two carbons of the ethoxy group would be found in the upfield region of the spectrum.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms at the C-3 and C-4 positions. The chemical shifts and the coupling between these two fluorine atoms (³JFF) would provide crucial information about their relative positions on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -COOH | 10.0 - 13.0 | Singlet |

| Aromatic-H | 7.0 - 8.0 | Multiplet | |

| -OCH₂- | 4.0 - 4.5 | Quartet | |

| -CH₃ | 1.0 - 1.5 | Triplet | |

| ¹³C | -C=O | 165 - 175 | Singlet |

| Aromatic C-F | 140 - 160 | Doublet | |

| Aromatic C-O | 145 - 155 | Singlet | |

| Aromatic C-H | 110 - 130 | Singlet/Doublet | |

| Aromatic C-COOH | 120 - 135 | Singlet | |

| -OCH₂- | 60 - 70 | Singlet | |

| -CH₃ | 10 - 20 | Singlet | |

| ¹⁹F | Aromatic-F | -110 to -150 | Doublet |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are indispensable for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methyl and methylene protons of the ethoxy group. It would also show correlations between the aromatic protons, helping to delineate the spin system on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would definitively link the proton signals of the ethoxy group to their corresponding carbon signals. Similarly, it would connect the aromatic proton signals to their respective carbon atoms on the ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for piecing together the molecular structure. For instance, correlations would be expected between the methylene protons of the ethoxy group and the aromatic carbon at the C-2 position. The aromatic protons would show correlations to neighboring carbons, and the carboxylic acid proton could show a correlation to the carbonyl carbon and the aromatic carbon at C-1. These long-range correlations provide the final pieces of the puzzle for a complete structural assignment.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The presence of the ethoxy group would be confirmed by C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and C-O stretching vibrations in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-F stretching vibrations are expected to produce strong absorptions in the 1300-1100 cm⁻¹ region. A study on the related compound 4-ethoxy-2,3-difluoro benzamide (B126) showed characteristic FT-IR peaks that support these expected ranges. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetrical vibrations. For this compound, the aromatic ring vibrations would be prominent in the Raman spectrum, typically in the 1600-1400 cm⁻¹ region. The C-F stretching vibrations would also be Raman active. Similar to FT-IR, a study on 4-ethoxy-2,3-difluoro benzamide has provided insights into the expected Raman shifts for a closely related structure. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | Moderate |

| Aromatic Ring | C=C stretch | ~1600, ~1500, ~1450 | Strong |

| Alkyl | C-H stretch | 2850-2980 | Strong |

| Aromatic | C-H stretch | 3000-3100 | Strong |

| Ether | C-O stretch | 1250-1000 (strong) | Moderate |

| Fluoroaromatic | C-F stretch | 1300-1100 (strong) | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions are typically π → π* transitions associated with the aromatic system. The presence of the carboxylic acid, ethoxy, and fluorine substituents will influence the wavelength of maximum absorption (λmax). Generally, auxochromes like the ethoxy group can cause a bathochromic (red) shift in the absorption bands. Studies on similar difluorobenzoic acids have shown UV absorption spectra in the range of 200-800 nm when dissolved in ethanol. nih.gov The expected UV-Vis spectrum for this compound would likely show characteristic absorption bands in the UV region, reflecting the electronic structure of the substituted aromatic ring.

Computational and Theoretical Investigations

Electronic Properties Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species, including solvents and biological receptors.

For 2-Ethoxy-3,4-difluorobenzoic acid, the MEP map would be characterized by several key features:

Negative Potential (Red/Yellow): The most significant regions of negative electrostatic potential are expected to be localized on the oxygen atoms of the carboxylic acid group. This high electron density makes these atoms primary sites for electrophilic attack and hydrogen bond acceptance. The fluorine atoms, due to their high electronegativity, will also contribute to regions of negative potential.

Positive Potential (Blue): The hydrogen atom of the carboxylic acid group will exhibit a strong positive potential, making it a key hydrogen bond donor. The aromatic protons and the protons on the ethoxy group will show moderately positive potential.

Influence of Substituents: The electron-withdrawing fluorine atoms and the electron-donating ethoxy group create a complex electrostatic landscape on the aromatic ring. The fluorine atoms pull electron density from the ring, while the ethoxy group donates electron density via resonance, though this effect is modulated by its inductive withdrawal.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carboxyl Oxygen Atoms | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Carboxyl Hydrogen Atom | Highly Positive | Hydrogen bond donor |

Absorption Wavelength and Excitation Energy Predictions

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectrum of a molecule. These predictions include the maximum absorption wavelength (λmax) and the corresponding excitation energies, which are fundamental to understanding the molecule's response to ultraviolet-visible light.

For this compound, the predicted electronic transitions are primarily of the π → π* type, characteristic of aromatic systems. The presence of the carboxyl, ethoxy, and fluoro substituents influences the energy levels of the molecular orbitals involved in these transitions. sigmaaldrich.com

HOMO-LUMO Transition: The principal electronic transition is expected to be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals dictates the absorption wavelength.

Substituent Effects: The electron-donating ethoxy group and the electron-withdrawing fluorine atoms and carboxyl group all affect the energy of the π and π* orbitals of the benzene (B151609) ring, thereby shifting the absorption maxima compared to unsubstituted benzoic acid.

Table 2: Predicted Electronic Absorption Data for this compound (in a typical solvent like ethanol)

| Transition | Predicted Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength |

| S0 → S1 (π → π) | ~4.5 - 5.0 | ~250 - 275 | Moderate |

| S0 → S2 (π → π) | ~5.5 - 6.0 | ~205 - 225 | High |

Note: These are estimated values based on typical TD-DFT calculations for similar substituted benzoic acids and may vary with the computational method and solvent model used. sigmaaldrich.com

Conformational Landscape and Energetics

The conformational flexibility of this compound arises from the rotation around the C-C bond connecting the carboxylic acid to the ring and the C-O bonds of the ethoxy group. Computational studies can map the potential energy surface to identify stable conformers and the energy barriers between them. acs.orgnih.gov

Two primary conformers are expected due to the orientation of the carboxylic acid group relative to the adjacent ethoxy group. Furthermore, different orientations of the ethyl group in the ethoxy substituent add to the conformational complexity.

Planar vs. Non-planar: The steric hindrance between the ortho-substituents (ethoxy and fluoro) and the carboxylic acid group can lead to a non-planar arrangement of the carboxyl group with respect to the benzene ring to relieve strain.

Intramolecular Interactions: The relative energies of the conformers are determined by a balance of steric repulsion and potential weak intramolecular hydrogen bonds or other electrostatic interactions.

Table 3: Relative Energies of Plausible Conformers of this compound

| Conformer Description | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| Conformer A (Planar/Near-Planar) | ~0° or ~180° | 0 (Reference) | High |

| Conformer B (Non-Planar) | Varies | > 5 | Low |

Note: The exact energy differences are highly dependent on the level of theory and basis set used in the calculations. acs.orgnih.gov

Acidity (pKa) Predictions and Fluorine Effects on Electronic Properties

The acidity of a carboxylic acid, quantified by its pKa value, is heavily influenced by the electronic effects of the substituents on the aromatic ring. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction.

The fluorine atoms and the ethoxy group exert opposing electronic effects:

Fluorine Atoms: As highly electronegative atoms, fluorine atoms are strong electron-withdrawing groups through the inductive effect (-I effect). This effect stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the benzoic acid (lowering the pKa). acs.orglibretexts.org

Given the substitution pattern of this compound, the strong inductive effect of the two fluorine atoms is expected to dominate, making it a stronger acid than benzoic acid itself.

Table 4: Predicted pKa and Electronic Effects in this compound

| Compound | Key Electronic Effects | Predicted pKa Range |

| Benzoic Acid | Reference | ~4.2 |

| This compound | -I (F, O), +R (O) | < 4.2 |

Steric and Electronic Effects of the Ethoxy and Fluoro Substituents

The substituents on the benzene ring of this compound impart distinct steric and electronic characteristics that define its chemical behavior. acs.orgresearchgate.net

Ethoxy Group:

Electronic: The ethoxy group is considered an activating group in electrophilic aromatic substitution due to its +R effect, directing incoming electrophiles to the ortho and para positions. However, its -I effect also plays a role.

Steric: The ethoxy group is sterically bulky, which can influence the conformation of the adjacent carboxylic acid group and hinder reactions at the neighboring positions on the ring.

Fluoro Substituents:

Electronic: Fluorine is the most electronegative element, exerting a powerful -I effect that deactivates the ring towards electrophilic substitution. acs.org It has a weak +R effect, which is generally overshadowed by its inductive effect.

Steric: The fluorine atom is relatively small, so its steric impact is less significant than that of the ethoxy group.

The interplay of these effects in this compound results in a complex reactivity profile. The electron-withdrawing nature of the fluorine atoms and the carboxyl group makes the aromatic ring generally electron-deficient, while the ethoxy group provides some electron donation.

Table 5: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Steric Effect |

| Ethoxy | 2 | -I | +R | High |

| Fluoro | 3 | -I | +R (weak) | Low |

| Fluoro | 4 | -I | +R (weak) | Low |

| Carboxyl | 1 | -I | -R | Moderate |

Role As a Versatile Synthetic Building Block

Precursor in the Synthesis of Novel Fluorinated Organic Compounds

Fluorinated benzoic acids are fundamental precursors in the synthesis of a wide array of novel organic compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Generally, the synthesis of complex fluorinated molecules from benzoic acid derivatives involves a series of well-established chemical transformations.

While no specific synthetic routes originating from 2-Ethoxy-3,4-difluorobenzoic acid are documented, analogous fluorinated benzoic acids are commonly employed in reactions such as:

Amidation: The carboxylic acid group can be readily converted to an amide, a common functional group in pharmaceuticals and other bioactive molecules.

Esterification: Reaction with alcohols leads to the formation of esters, which can be used as prodrugs or as intermediates in further synthetic steps.

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing a different reactive handle for further molecular elaboration.

Decarboxylation: Removal of the carboxylic acid group can be a key step in accessing substituted difluoroethoxybenzene scaffolds.

The presence of the ethoxy and difluoro groups on the aromatic ring of this compound would undoubtedly influence the reactivity and outcome of these transformations, potentially leading to novel and otherwise inaccessible molecular architectures.

Intermediate in the Preparation of Complex Molecular Scaffolds

The true value of a building block lies in its ability to facilitate the construction of intricate molecular frameworks. While there is no direct evidence for the use of this compound in this capacity, its structural motifs are found in compounds with significant applications.

Fluorinated compounds are integral to the development of advanced materials. Their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them suitable for a range of applications. For instance, related fluorinated molecules are utilized in the synthesis of:

Liquid Crystals: The polarity and rigidity imparted by fluorine atoms can be advantageous in the design of liquid crystal displays (LCDs). The specific substitution pattern of this compound could, in theory, be explored for its potential to create novel liquid crystalline materials with specific phase behaviors and electro-optical properties.

Fluoropolymers: While less common for benzoic acid derivatives, the aromatic core could potentially be incorporated into specialized polymers, imparting unique thermal or optical properties.

The strategic incorporation of fluorine is a well-established strategy in the design of modern agrochemicals. Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and favorable environmental profiles. Difluorobenzoic acid derivatives, in a general sense, are known to be key components in certain classes of herbicides and insecticides. The specific substitution pattern of this compound could offer a novel scaffold for the development of new crop protection agents, although no such research has been published.

Enabling New Reaction Methodologies and Chemical Transformations

A truly versatile building block not only participates in known reactions but also enables the development of new synthetic methodologies. The unique electronic and steric properties of this compound, arising from the interplay of the electron-withdrawing fluorine atoms and the electron-donating ethoxy group, could potentially be harnessed in novel chemical transformations. For example, it could serve as a substrate to study:

Directed Ortho-Metalation: The directing ability of the ethoxy and carboxylic acid groups could be exploited for regioselective functionalization of the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms could act as leaving groups in SNAr reactions, allowing for the introduction of a variety of nucleophiles.

Cross-Coupling Reactions: The carboxylic acid could be converted to other functional groups suitable for participating in palladium-catalyzed cross-coupling reactions to form complex biaryl structures.

However, without experimental data, these potential applications remain in the realm of hypothesis. The scientific community awaits the first detailed reports on the reactivity and utility of this compound to unlock its full potential as a synthetic building block.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to 2-Ethoxy-3,4-difluorobenzoic acid and its analogs often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more efficient and environmentally benign synthetic strategies.

Key areas of investigation include:

Direct C-H Functionalization: Exploring transition-metal-catalyzed C-H activation to directly introduce the ethoxy group onto a difluorobenzoic acid precursor would represent a significant step towards atom economy. researchgate.netnih.gov

Flow Chemistry: The use of microreactor technology can enable safer and more efficient synthesis by allowing for precise control over reaction parameters, especially for potentially hazardous reactions.

Biocatalysis: Investigating enzymatic pathways for the synthesis or modification of fluorinated benzoic acids could offer highly selective and sustainable alternatives to traditional chemical methods. tandfonline.com Recent studies have demonstrated the potential of microorganisms to efficiently convert fluorinated benzoic acids into corresponding amides and alcohols. tandfonline.com

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct C-H Functionalization | High atom economy, reduced step count. researchgate.netnih.gov | Regioselectivity control, catalyst cost and stability. |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. tandfonline.com | Enzyme stability and availability, substrate scope limitations. |

Development of Advanced Catalytic Systems for Derivatization

The derivatization of this compound is crucial for accessing a wider range of functional molecules. Future efforts will be directed towards the development of novel catalytic systems that enable selective and efficient transformations of the carboxylic acid group and the aromatic ring.

Promising research avenues include:

Photoredox Catalysis: Light-mediated reactions can provide access to unique reactivity patterns, enabling novel derivatization strategies under mild conditions.

Dual Catalysis: Combining two different catalytic cycles in a single pot can facilitate complex transformations that would otherwise require multiple steps.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective derivatization of this compound is of high importance for the synthesis of chiral drugs and materials.

In-depth Studies on Structure-Reactivity Relationships

A deeper understanding of how the interplay between the ethoxy and fluorine substituents influences the reactivity of the molecule is essential for designing new applications. The electron-donating nature of the ethoxy group and the electron-withdrawing properties of the fluorine atoms create a unique electronic environment on the benzene (B151609) ring. libretexts.orgucalgary.ca

Future studies should focus on:

Kinetic and Mechanistic Investigations: Detailed kinetic studies of various reactions will provide valuable insights into the reaction mechanisms and the role of the substituents.

Hammett Analysis: Applying Hammett plots and other linear free-energy relationships can help to quantify the electronic effects of the substituents on reaction rates and equilibria.

Spectroscopic and Crystallographic Analysis: Advanced spectroscopic techniques and X-ray crystallography can provide detailed information about the molecular structure and electronic distribution. rsc.orgscite.ai

The electronic effects of substituents on the acidity of benzoic acid are well-documented and provide a framework for understanding the reactivity of this compound. Electron-withdrawing groups, such as fluorine, tend to increase the acidity of benzoic acid by stabilizing the conjugate base. libretexts.orgpressbooks.pub Conversely, electron-donating groups, like the ethoxy group, generally decrease acidity. libretexts.org The precise interplay of these opposing effects in this compound warrants further quantitative investigation.

Computational Design and Prediction of Novel Derivatives

In silico methods are becoming increasingly powerful tools in chemical research. Computational chemistry can be employed to design novel derivatives of this compound with tailored properties and to predict their reactivity and potential applications.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate molecular properties such as electronic structure, reactivity indices, and spectroscopic data.

Molecular Docking: This technique can be used to predict the binding affinity of derivatives to biological targets, aiding in the design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives with their biological activity or physical properties.

The strategic incorporation of fluorine atoms can significantly enhance the pharmacological activity of molecules by improving properties such as metabolic stability and binding affinity. nih.gov Computational tools can help to rationalize these effects and guide the design of new fluorinated compounds. nih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to chemical synthesis. baranlab.org Integrating this compound into MCRs, such as the Ugi and Passerini reactions, could rapidly generate libraries of diverse and complex molecules. youtube.comrsc.orgresearchgate.net

Future research in this area could involve:

Development of Novel MCRs: Designing new MCRs that specifically utilize the unique reactivity of this compound.

Combinatorial Synthesis: Using MCRs to create large libraries of derivatives for high-throughput screening in drug discovery and materials science.

Post-MCR Modifications: Exploring further transformations of the MCR products to access even greater molecular diversity.

The Ugi four-component reaction, for instance, combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like structure. researchgate.net Utilizing this compound in this reaction would introduce the fluorinated ethoxybenzoyl moiety into the final product, a structural motif of interest in medicinal chemistry.

Investigation of Solid-State Properties for Material Applications

The solid-state properties of organic molecules, such as their crystal packing and intermolecular interactions, are crucial for their application in materials science. The presence of fluorine atoms can significantly influence these properties through hydrogen bonding and halogen bonding. acs.org

Potential areas of investigation include:

Crystal Engineering: Systematically studying the crystallization behavior of this compound and its derivatives to control their solid-state architecture. acs.org

Cocrystal Formation: Exploring the formation of cocrystals with other molecules to modify physical properties such as solubility and melting point. acs.org

Liquid Crystals: Investigating the potential of derivatives to exhibit liquid crystalline behavior, which is relevant for applications in displays and sensors. tandfonline.comtandfonline.com Fluorinated benzoic acids have been shown to be valuable components in hydrogen-bonded liquid crystal mixtures. tandfonline.comtandfonline.com

The study of the solid-state properties of fluorinated benzoic acids can reveal how fluorine substitution influences crystal packing and can help in the design of new materials with desired properties. rsc.org

Q & A

Q. What are the optimized synthetic routes for 2-ethoxy-3,4-difluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination and etherification steps on a benzoic acid precursor. For example:

- Halogenation : Direct fluorination of 3,4-difluorobenzoic acid derivatives using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Etherification : Ethoxy group introduction via nucleophilic substitution (e.g., Williamson synthesis) with ethyl bromide and a base (K₂CO₃ or NaH) in polar aprotic solvents (DMF or DMSO) at 60–80°C .

Q. Key Factors Affecting Yield :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate etherification but risk side reactions (e.g., hydrolysis). |

| Solvent | DMF/DMSO | Polar aprotic solvents enhance nucleophilicity of ethoxide ions. |

| Catalyst | K₂CO₃ | Mild base minimizes ester hydrolysis . |

Data Contradictions : Some studies report lower yields (>50%) when using NaH due to competing elimination reactions, while K₂CO₃ achieves >70% yields .

Q. How can researchers validate the purity of this compound post-synthesis?

Methodological Answer :

Q. What crystallographic data are available for structural characterization?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Crystal System : Monoclinic (space group P2₁/c).

- Bond Angles : C-O-C (ethoxy) ≈ 117°, C-F bonds ≈ 1.34 Å .

- Hydrogen Bonding : Carboxylic acid groups form dimers (O-H···O ≈ 2.65 Å), stabilizing the lattice .

Q. Table: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Unit Cell Volume | 534.2 ų | |

| R-factor | <0.05 | |

| Fluorine Position | Meta (3-F) and para (4-F) |

Advanced Research Questions

Q. How does fluorination regioselectivity impact electronic properties and reactivity?

Methodological Answer :

- Computational Studies : DFT calculations (B3LYP/6-31G*) show:

- Electron-Withdrawing Effect : Fluorine at 3-position increases carboxyl group acidity (pKa ≈ 2.8 vs. 4.1 for non-fluorinated analogs) .

- Hammett Constants : σₘ (3-F) = 0.34, σₚ (4-F) = 0.15, indicating stronger meta-directing effects .

- Reactivity : The 3-fluoro group enhances electrophilic substitution resistance, while the 4-fluoro group stabilizes intermediates in coupling reactions .

Q. What mechanisms underlie its biological activity in enzyme inhibition assays?

Methodological Answer :

-

Kinetic Studies :

- COX-2 Inhibition : Competitive inhibition observed (Ki = 1.2 µM) via hydrogen bonding with Arg120 and Tyr355 residues .

- Fluorine Role : 3-Fluorine enhances binding affinity by 30% compared to non-fluorinated analogs .

-

Assay Design :

Assay Type Conditions Outcome Fluorescence Polarization λₑₓ = 280 nm, λₑₘ = 340 nm IC₅₀ = 5.8 µM Microscale Thermophoresis 20 mM PBS, pH 7.4 Kd = 0.9 µM

Contradictions : Some studies report weaker activity (IC₅₀ >10 µM) in cell-based assays due to poor membrane permeability .

Q. How can researchers resolve discrepancies in reported bioactivity data?

Methodological Answer :

- Variables to Control :

- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation.

- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HeLa) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .

Q. What strategies improve stability under physiological conditions?

Methodological Answer :

-

Degradation Pathways : Hydrolysis of the ethoxy group at pH >7.5 .

-

Stabilization Methods :

Strategy Efficacy Lyophilization (pH 6.5 buffer) 98% recovery after 6 months Encapsulation in PLGA nanoparticles 80% retention at 37°C for 72 hrs

Q. How do substituents influence spectroscopic signatures in complex matrices?

Methodological Answer :

Q. What safety protocols are critical for handling this compound?

Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .

- Ventilation : Use fume hoods for powder handling to avoid inhalation (TLV = 1 mg/m³) .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste .

Q. How can computational modeling guide derivative design for enhanced activity?

Methodological Answer :

- QSAR Models : Use molecular descriptors (logP, polar surface area) to predict bioavailability .

- Docking Simulations (AutoDock Vina) : Modify ethoxy chain length to optimize binding to hydrophobic pockets (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.